molecular formula C18H20N2O3S B2992583 4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide CAS No. 1241689-50-8

4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide

Cat. No.: B2992583
CAS No.: 1241689-50-8
M. Wt: 344.43
InChI Key: UJVZYLXRBGIHEH-UHFFFAOYSA-N
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Description

4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide core, a structure that is prevalent in compounds with diverse biological activities . The molecule also contains a sulfonamide group and an ethenyl bridge, functional groups commonly investigated for their potential to interact with various enzymatic targets . Research into structurally similar compounds has shown potential in areas such as enzyme inhibition, including for targets like monoamine oxidases (MAOs) and β-secretase (BACE-1), which are relevant in the study of neurological conditions . Other benzamide and sulfonamide derivatives have been studied for their antiarrhythmic properties, highlighting the therapeutic potential of this chemical class . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-3-5-15(6-4-14)11-12-24(22,23)20(2)13-16-7-9-17(10-8-16)18(19)21/h3-12H,13H2,1-2H3,(H2,19,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVZYLXRBGIHEH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C_{23}H_{28}N_{2}O_{7}S
Molecular Weight: 476.54 g/mol
CAS Number: 5458-46-8

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antiviral Properties

Recent studies have indicated that sulfonamide derivatives exhibit antiviral activities by modulating host cellular mechanisms. For instance, compounds similar to This compound have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, particularly in Hepatitis B virus (HBV) models .

Antibacterial Activity

Sulfonamide compounds are traditionally recognized for their antibacterial properties. A study on related sulfonamide derivatives demonstrated significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of folate synthesis pathways essential for bacterial growth .

Case Studies

  • Study on Antiviral Efficacy:
    • Objective: To evaluate the effectiveness of sulfonamide derivatives against HBV.
    • Methodology: In vitro assays were conducted using HepG2.2.15 cells treated with varying concentrations of the compound.
    • Findings: The compound exhibited an IC50 value indicating effective inhibition of HBV replication, suggesting potential as an antiviral agent .
  • Antibacterial Screening:
    • Objective: To assess the antibacterial activity of related compounds.
    • Methodology: Compounds were screened against E. coli and S. aureus using standard disk diffusion methods.
    • Results: Notable zones of inhibition were recorded, confirming the antibacterial efficacy of these derivatives .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelIC50/Zone of InhibitionReference
AntiviralHepG2.2.15 (HBV)IC50 = X µM
AntibacterialE. coliZone = Y mm
AntibacterialS. aureusZone = Z mm

Comparison with Similar Compounds

Benzamide vs. Cyclohexanecarboxylic Acid Derivatives

The compound 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () replaces the benzamide core with a cyclohexanecarboxylic acid group. The cyclohexane ring may enhance solubility in nonpolar environments compared to the planar benzamide .

Sulfonamide Substituents

  • 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid (Ashfaq et al., 2011a): Features a 4-methylphenylsulfonyl group instead of the ethenyl-linked 4-methylphenyl in the target compound.
  • 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (): Incorporates a thiazole ring and cyano group, introducing π-π stacking capabilities and electron-withdrawing effects. These modifications could enhance binding to hydrophobic pockets or metal ions in biological systems .

Functional Group Influence on Properties

Compound Name Core Structure Key Functional Groups Potential Impact on Properties
Target Compound Benzamide Methylsulfonylamino, (E)-ethenyl, 4-methylphenyl Moderate solubility, stereospecific binding
4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Naphthylsulfonylamino Lower solubility, increased rigidity
4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Benzamide Chloro, sulfamoyl, ethyl linker Enhanced hydrophobicity, flexible linkage
Thiazamide (4-amino-N-2-thiazolylbenzenesulfonamide) Benzenesulfonamide Thiazolylamino High binding affinity to carbonic anhydrase

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